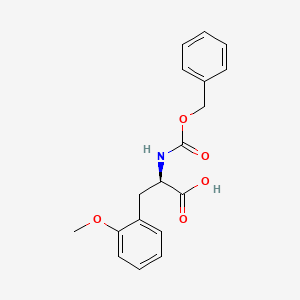

Cbz-2-Methoxy-D-Phenylalanine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

329.42 |

|---|---|

Origin of Product |

United States |

Significance of Modified Amino Acid Derivatives in Modern Chemical Research

Amino acid derivatives are compounds formed by chemically altering the structure of standard amino acids. numberanalytics.com These modifications can occur at the amino group, the carboxyl group, or the side chain, leading to a vast array of molecules with unique properties and functions. numberanalytics.comnumberanalytics.com In modern chemical research, these derivatives are indispensable tools, moving beyond their natural roles as the building blocks of proteins. amerigoscientific.comontosight.ai

The significance of modified amino acid derivatives lies in their ability to introduce novel functionality and to probe or modulate biological systems. ontosight.aitandfonline.com For instance, modifications can enhance the stability of peptide-based drugs, improve their specificity for a biological target, or alter their pharmacokinetic profiles. amerigoscientific.com In the realm of biotechnology and biomedical research, amino acid derivatives are crucial for protein engineering, where they are used to create proteins with tailored properties, and as biocatalysts for specific chemical reactions. numberanalytics.com The study of these derivatives, which began in the early 20th century, has profoundly advanced our understanding of biochemistry and has been instrumental in the development of new therapeutics and diagnostic tools. numberanalytics.com

Role of the D Configuration in Stereoselective Transformations

Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry and biology. While proteins in most organisms are constructed almost exclusively from L-amino acids, their D-enantiomers (D-amino acids) play crucial and diverse physiological roles. nih.govacs.org D-amino acids are found in the peptidoglycan of bacterial cell walls, act as neurotransmitter ligands, and serve as signaling molecules. nih.govresearchgate.net

In synthetic chemistry, the incorporation of D-amino acids into peptides is a key strategy for creating compounds with enhanced therapeutic properties. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that typically break down proteins and peptides composed of L-amino acids. nih.gov This increased stability translates to a longer biological half-life for peptide-based drugs. The synthesis of D-amino acids often relies on the stereoinversion of the more abundant L-amino acids through the action of enzymes called racemases. nih.gov The presence of both L- and D-enantiomers in living systems has driven the evolution of enzymes that exhibit high stereoselectivity, a principle that chemists harness in stereoselective transformations to produce chirally pure molecules. nih.govresearchgate.net The D-configuration of Cbz-2-Methoxy-D-Phenylalanine is therefore a deliberate design element, imparting specific stereochemical information essential for building molecules with defined three-dimensional structures and biological functions.

Impact of Methoxy Substitution on Aromatic Amino Acid Reactivity and Applications

The introduction of a substituent, such as a methoxy (B1213986) (-OCH3) group, onto the aromatic ring of phenylalanine dramatically alters the amino acid's electronic properties and reactivity. The methoxy group is generally considered an electron-donating group through resonance, increasing the electron density of the aromatic ring. sundarbanmahavidyalaya.in This can make the ring more susceptible to electrophilic aromatic substitution.

The position of the methoxy group is critical. Studies on other aromatic systems have shown that substitution at the ortho (2-position), meta (3-position), or para (4-position) affects reactivity differently. nih.gov An ortho-methoxy group, as in Cbz-2-Methoxy-D-Phenylalanine, can exert both electronic and steric effects. While it donates electron density, its physical proximity to a reaction center can also create steric hindrance. sundarbanmahavidyalaya.innih.gov Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor or coordinate with metal catalysts, potentially directing or influencing the outcome of chemical reactions in unique ways. nih.gov This modification can therefore be used to fine-tune the chemical behavior of the phenylalanine side chain, enabling novel applications in synthesis and medicinal chemistry.

Overview of Cbz Protection in Peptide and Complex Molecule Synthesis

Conventional Synthetic Routes for N-Carbobenzoxy-D-Phenylalanine Derivatives

The initial steps in the synthesis involve protecting the amine group of the D-phenylalanine scaffold and then modifying the aromatic ring.

The protection of the amino group is a critical first step in peptide synthesis and the synthesis of amino acid derivatives to prevent unwanted reactions. libretexts.org The Carbobenzoxy (Cbz or Z) group is a widely used protecting group for amines, particularly in peptide synthesis. fiveable.menih.gov It was first introduced by Bergmann and Zervas and played a pivotal role in the successful synthesis of complex peptides. nih.govcore.ac.uk

The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate in the presence of a mild base. masterorganicchemistry.com This reaction forms a stable carbamate, effectively masking the nucleophilicity of the amino group. libretexts.orgfiveable.me The stability of the Cbz group under various reaction conditions makes it a reliable choice for multi-step syntheses. masterorganicchemistry.com

One of the key advantages of the Cbz group is its selective removal under mild, non-hydrolytic conditions. libretexts.org Catalytic hydrogenation, typically using palladium on carbon (Pd-C) and hydrogen gas, is a common method for deprotection. masterorganicchemistry.com This process is clean and occurs at neutral pH, leaving other sensitive functional groups intact. masterorganicchemistry.com

| Protecting Group | Reagent for Introduction | Deprotection Condition | Key Features |

| Cbz (Carbobenzoxy) | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Catalytic Hydrogenation) | Stable, removed under mild, neutral conditions. masterorganicchemistry.com |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid - TFA) | Stable, removed under acidic conditions. fiveable.memasterorganicchemistry.com |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) | Base-labile, widely used in solid-phase peptide synthesis. fiveable.menih.gov |

With the amine group protected, the next stage involves the derivatization of the D-phenylalanine scaffold, specifically the introduction of a methoxy (B1213986) group at the 2-position of the phenyl ring. The chemical synthesis of unnatural phenylalanine derivatives often involves modifying the aromatic ring to introduce various functional groups, such as halogens or hydroxyls, which can enhance biological activity.

One approach to ring derivatization is through electrophilic aromatic substitution reactions. However, directing the substitution to the ortho-position (2-position) can be challenging and may require multi-step strategies involving directing groups or starting from pre-functionalized precursors.

A more versatile method involves the use of organometallic cross-coupling reactions. For instance, a protected D-phenylalanine derivative bearing a halogen (e.g., iodine or bromine) at the 2-position can be coupled with a methanol (B129727) or a methoxide (B1231860) source using a suitable palladium or copper catalyst. Another strategy is the derivatization of peptides containing phenylalanine on a solid support, where the phenyl ring is anchored to a resin via a triazene (B1217601) linkage, allowing for subsequent modifications. csic.es

Enantioselective Approaches to 2-Methoxy-D-Phenylalanine Moiety Establishment

Establishing the correct stereochemistry is paramount in the synthesis of chiral molecules like 2-Methoxy-D-Phenylalanine. Enantioselective methods ensure the desired D-configuration at the α-carbon.

Asymmetric alkylation of glycine (B1666218) enolates is a powerful method for the synthesis of non-proteinogenic amino acids. jst.go.jpnih.gov In this approach, a chiral phase-transfer catalyst is used to control the stereochemical outcome of the alkylation of a glycine Schiff base. nih.gov The use of pseudoenantiomeric catalysts derived from cinchonine (B1669041) and cinchonidine (B190817) allows for the synthesis of both (R)- and (S)-enantiomers of α-amino acid derivatives with high yields and enantioselectivity. nih.gov

The principle of stereocontrol relies on the formation of a chiral, non-covalent complex between the catalyst and the enolate, which then directs the approach of the electrophile (in this case, a 2-methoxybenzyl halide) to one face of the enolate, leading to the preferential formation of one enantiomer. nih.gov

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. tcichemicals.comthieme-connect.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. jst.go.jp

Several chiral auxiliaries have been developed for the asymmetric synthesis of amino acids. One common strategy involves the use of chiral oxazolidinones, such as those developed by Evans. renyi.hu A glycine equivalent is attached to the chiral auxiliary, and the resulting enolate is alkylated. The steric hindrance provided by the auxiliary directs the incoming electrophile to a specific face, resulting in a high degree of diastereoselectivity. acs.org

Another approach utilizes chiral Schiff bases derived from amino acids and a chiral ketone or aldehyde. jst.go.jp For example, a Schiff base formed from glycine tert-butyl ester and (1S, 2S, 5S)-2-hydroxypinan-3-one can be alkylated to produce D-α-amino acid derivatives with high efficiency. jst.go.jp Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand are also effective for the asymmetric synthesis of α-amino acids via alkylation. nih.govmdpi.com

| Auxiliary Type | Example | Key Principle | Typical Diastereomeric Ratio (dr) |

| Oxazolidinones | Evans Auxiliaries | Steric hindrance from the auxiliary directs alkylation. renyi.hu | Often >95:5 |

| Schiff Bases | From (1S, 2S, 5S)-2-hydroxypinan-3-one | Forms a rigid chelated intermediate that controls electrophile approach. jst.go.jp | High |

| Ni(II) Complexes | From (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Forms a planar complex, alkylation occurs from the less hindered side. nih.gov | >90% d.e. |

| Sulfinimines | N-tert-butanesulfinyl imines | The sulfinyl group directs nucleophilic addition to the imine. thieme-connect.com | >95:5 |

Diastereoselective synthesis aims to create a specific diastereomer of a product. nih.gov In the context of this compound synthesis, this can be applied when a second chiral center is present in the molecule or in an intermediate. For instance, if a chiral auxiliary is used, the alkylation step is a diastereoselective reaction. nih.govacs.org

Iron-catalyzed diastereoselective synthesis has been developed for creating unnatural chiral α-amino acids with γ-quaternary carbon centers. acs.org While not directly applicable to the target molecule, it demonstrates the use of metal catalysis in achieving high diastereoselectivity. acs.org Another example is the diastereoselective synthesis of β-methoxytyrosine, a nonproteinogenic amino acid, which was achieved with high stereocontrol (19:1 dr). nih.gov These methods highlight the importance of catalyst and substrate design in controlling the three-dimensional arrangement of atoms in the final product. nih.govacs.org

Chemoenzymatic and Biocatalytic Strategies for Compound Preparation

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis for producing enantiopure amino acids. portlandpress.comresearchgate.net These strategies leverage the inherent stereoselectivity of enzymes to achieve high yields and enantiomeric excess.

Enzymatic Resolution and Deracemization Processes

Enzymatic resolution is a widely used technique for separating racemic mixtures of amino acids. This process typically involves the use of an enantioselective enzyme that acts on only one enantiomer of the racemic starting material, allowing for the separation of the desired D-amino acid. However, a major drawback of kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer. acs.orgnih.gov

To overcome this limitation, deracemization processes have been developed. These methods combine an enantioselective enzymatic reaction with a non-selective chemical or enzymatic racemization of the unwanted enantiomer in a single pot. This dynamic kinetic resolution (DKR) can theoretically achieve a 100% yield of the desired enantiomer. portlandpress.comnih.gov For instance, a general chemoenzymatic process for producing enantiomerically pure D-amino acids involves the concerted action of an enantioselective oxidase biocatalyst and a non-selective chemical reducing agent, resulting in product yields of over 90% and an enantiomeric excess of >99%. portlandpress.comnih.gov

L-amino acid oxidases (LAAOs) and L-amino acid deaminases (LAADs) are key enzymes in deracemization processes for D-amino acid synthesis. mdpi.comdigitellinc.com They selectively oxidize the L-enantiomer, which can then be racemized back to the starting material for another round of resolution. Engineered LAAOs with broad substrate selectivity have been developed to facilitate the deracemization of various aromatic D-amino acid derivatives. digitellinc.com LAADs offer advantages over LAAOs, such as broader substrate specificity and the absence of hydrogen peroxide production, which increases enzyme and product stability. mdpi.com

| Process | Description | Key Enzymes/Reagents | Theoretical Yield | Reference |

| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases, Acylases | 50% | acs.orgnih.gov |

| Chemoenzymatic Deracemization | Enantioselective oxidation of one enantiomer coupled with in-situ racemization of the remaining enantiomer. | L-amino acid oxidase (LAAO), L-amino acid deaminase (LAAD), chemical reducing agents (e.g., amine-boranes) | >90% | portlandpress.comnih.gov |

| Dynamic Kinetic Resolution (DKR) | Enzymatic resolution combined with in-situ racemization of the unreacted enantiomer. | Protease (e.g., Alcalase), Aldehyde for racemization | ~100% | acs.org |

Phenylalanine Ammonia (B1221849) Lyase (PAL) Applications for D-Amino Acid Synthesis

Phenylalanine ammonia lyase (PAL) is a versatile enzyme that catalyzes the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. nih.govnih.gov This catalytic activity can be exploited for the synthesis of D-phenylalanine derivatives through several biocatalytic approaches. nih.gov

One approach is the enantioselective deamination of a racemic mixture of phenylalanine derivatives. PAL stereoselectively converts the L-enantiomer to the corresponding cinnamic acid, leaving the desired D-enantiomer untouched. plos.orgnih.gov This method has been successfully used to produce D-phenylalanine with high optical purity (>99% ee). plos.org

Another powerful strategy is the enantioselective hydroamination of substituted cinnamic acids. Under high concentrations of ammonia, the PAL-catalyzed reaction is reversible, allowing for the addition of ammonia to a cinnamic acid precursor to form the corresponding amino acid. nih.govnih.gov While PAL naturally produces L-amino acids, engineered PAL variants have been developed that exhibit altered stereoselectivity, favoring the synthesis of D-phenylalanine derivatives with high enantiomeric excess. researchgate.netnih.gov For example, a variant of PAL from Anabaena variabilis (AvPAL) was used to convert p-nitro-cinnamic acid into p-nitro-D-phenylalanine with 71% yield and 96% ee. nih.gov Further engineering of this enzyme led to variants with enhanced activity. nih.gov

| PAL Application | Reaction | Precursor | Product | Key Findings | Reference |

| Kinetic Resolution | Enantioselective deamination | rac-Phenylalanine derivative | D-Phenylalanine derivative | High optical purity (>99% ee) can be achieved. | plos.orgnih.gov |

| Asymmetric Synthesis | Enantioselective hydroamination | Cinnamic acid derivative | D-Phenylalanine derivative | Engineered PAL variants show altered stereoselectivity towards D-isomers. | researchgate.netnih.gov |

Biocatalytic Transformations in Non-Aqueous Media

Performing enzymatic reactions in non-aqueous media offers several advantages, including increased solubility of non-polar substrates and the suppression of water-dependent side reactions. pnas.orgscispace.com However, enzymes often exhibit lower activity in organic solvents. pnas.org To address this, techniques such as enzyme immobilization and salt activation have been developed to enhance catalytic efficiency in non-aqueous environments. pnas.orgscispace.com

Lipases are particularly robust enzymes for biocatalysis in non-aqueous media and are widely used for the synthesis of esters and amides. wur.nlnih.gov For instance, the formation of ester bonds, a key step in the synthesis of many pharmaceutical intermediates, can be achieved by shifting the reaction equilibrium in a non-aqueous medium and removing by-products. wur.nl The use of non-conventional media like deep eutectic solvents (DESs) and micellar catalysis is also being explored to improve biocatalytic reactions for the synthesis of chiral amines. researchgate.net

Development of Novel Synthetic Transformations and Reaction Conditions

In addition to biocatalytic methods, advancements in chemical synthesis, such as the use of novel condensing agents and energy sources, have significantly improved the efficiency and selectivity of reactions for producing protected amino acids.

Application of Condensing Agents in Advanced Synthetic Procedures

The formation of peptide bonds is a fundamental transformation in the synthesis of Cbz-protected amino acid derivatives. Condensing agents are crucial for activating the carboxylic acid group to facilitate amide bond formation. Classical condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) are effective but can lead to the formation of by-products that are difficult to remove. masterorganicchemistry.com

More advanced condensing agents have been developed to overcome these limitations. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a highly efficient system for peptide coupling that minimizes side reactions and racemization. mdpi.com These reagents are used in the synthesis of dipeptides from N-protected amino acids and amino acid esters. mdpi.com The selectivity of condensation domains in nonribosomal peptide synthetases is also an area of active research, with studies showing that these domains can exhibit selectivity for both the donor and acceptor amino acid residues during dipeptide formation. nih.gov

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved purity of products. mdpi.comresearchgate.net The high polarity and ionic character of amino acids make them particularly suitable for microwave-assisted synthesis. researchgate.net

Microwave-assisted methods have been successfully applied to various steps in the synthesis of protected amino acids and peptides, including the esterification of N-protected amino acids and the cyclization of dipeptides. mdpi.comresearchgate.net For instance, the esterification of N-protected amino acids using orthoesters as both the reagent and solvent can be completed in just 2 minutes under microwave irradiation in neutral conditions, providing highly pure products. researchgate.net This technique is compatible with various protecting groups, including the Cbz group. mdpi.comresearchgate.net Furthermore, microwave irradiation can be used to accelerate solid-phase peptide synthesis (SPPS), including the deprotection, activation, and coupling steps. google.com

Green Chemistry Principles in Protecting Group Manipulations

The application of green chemistry principles to peptide synthesis and protecting group manipulations aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For a molecule such as this compound, these principles directly influence the choice of solvents, catalysts, and reaction conditions for both the protection of the amine and the subsequent deprotection steps.

One of the core tenets of green chemistry is the reduction of waste, often quantified by metrics like the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product. total-synthesis.com In traditional peptide synthesis, the E-factor can be exceedingly high, often estimated to be 100 times larger than in typical pharmaceutical manufacturing, largely due to the extensive use of solvents and reagents. nih.gov

Key green strategies applicable to this compound include:

Use of Greener Solvents: Conventional syntheses often rely on hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A greener approach involves substituting these with more benign alternatives or using water as the reaction medium. nih.gov Micellar catalysis, using surfactants like TPGS-750-M in water, creates nano-micelles where the lipophilic Cbz-protected amino acid can react, thereby reducing the reliance on organic solvents. nih.govhighfine.com This approach has been successfully used for tandem Cbz-deprotection and peptide coupling reactions. nih.gov

Catalysis over Stoichiometric Reagents: The removal of the Cbz group is most commonly achieved by catalytic hydrogenolysis. highfine.com This is inherently greener than methods requiring stoichiometric amounts of reagents, as the catalyst can be used in small quantities and often recovered and reused. Current time information in Bangalore, IN. The use of heterogeneous catalysts like Palladium on carbon (Pd/C) is a prime example of a green catalytic process that produces minimal waste. researchgate.net

Atom Economy: The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is crucial. rsc.org Catalytic hydrogenolysis of the Cbz group is highly atom-economical. The protecting group is cleaved to produce toluene and carbon dioxide, with the desired amine being the main product. total-synthesis.com This contrasts with the use of other protecting groups like Fmoc, where removal generates by-products such as dibenzofulvene, which must be managed as waste. nih.gov

By focusing on these principles, the synthesis and deprotection pathways for this compound can be designed to be more sustainable and efficient.

Hydrogenolysis and Hydrogenation Conditions for Cbz Deprotection in Complex Systems

The removal of the benzyloxycarbonyl (Cbz) group via catalytic hydrogenation or hydrogenolysis is the most prevalent and mildest deprotection strategy. highfine.com This method is highly valued for its clean reaction profile and compatibility with many other functional groups, making it suitable for complex molecules like derivatives of 2-methoxy-D-phenylalanine.

The standard procedure involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically 5-10% Palladium on activated carbon (Pd/C). total-synthesis.com The reaction mechanism involves the reductive cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide. total-synthesis.com

Catalytic Systems and Conditions

A variety of conditions can be employed for the hydrogenolysis of a Cbz group, which would be applicable to this compound. The presence of the electron-donating methoxy group on the phenyl ring is generally well-tolerated under standard hydrogenolysis conditions.

Interactive Data Table: Comparison of Hydrogenation/Hydrogenolysis Conditions for Cbz Deprotection

| Catalyst | Hydrogen Source | Solvent | Substrate Example | Key Features & Findings | Citation |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol (MeOH) | Cbz-L-Phe-L-Leu-OEt | Standard, efficient, and clean deprotection. Can be performed at room temperature and atmospheric pressure. | nih.gov |

| Pd/C | Ammonium (B1175870) formate (B1220265) (HCOONH₄) | Methanol (MeOH) | Cbz-protected amino acids | Catalytic Transfer Hydrogenation (CTH) avoids the need for pressurized H₂ gas, enhancing safety. Ammonium formate serves as the hydrogen donor. | highfine.com |

| Pd(OAc)₂ / Charcoal | H₂ (gas, 1 atm) | Methanol (MeOH) | N-Cbz protected amines | In situ preparation of an active Pd/C catalyst. Offers mild conditions, low catalyst loading, and minimal palladium residue in the product, making it a sustainable process. | researchgate.net |

| Pd/C + Nb₂O₅/C | H₂ (gas) | Methanol (MeOH) | N-Cbz-dioctylamine | The addition of niobic acid on carbon (Nb₂O₅/C) as a heterogeneous acidic co-catalyst significantly accelerates the Pd/C-catalyzed deprotection. | Current time information in Bangalore, IN. |

| Pd/C | Triethylsilane (TES) | THF/MeOH | Protected iodomethylamines | CTH using triethylsilane is effective for reducing certain functionalities. In the context of Cbz groups, it's often used in systems where other groups are being reduced while the Cbz group is either removed or preserved depending on conditions. | encyclopedia.pub |

Challenges in Complex Systems

In the context of a complex molecule, the primary challenge is achieving chemoselectivity—removing the Cbz group without affecting other sensitive or reducible moieties that may be present.

Benzyl Ethers (Bn): Standard hydrogenolysis conditions that cleave Cbz groups will also cleave benzyl ethers. However, selective Cbz deprotection in the presence of benzyl ethers can be achieved. The addition of inhibitors like ammonia, pyridine, or ammonium acetate (B1210297) to the reaction mixture can suppress the cleavage of benzyl ethers while allowing the smooth hydrogenolysis of the Cbz group. google.com

Halogens: Aromatic halogens can be susceptible to hydrodehalogenation under hydrogenolysis conditions. Using specific catalysts like PdCl₂ can sometimes mitigate this side reaction. highfine.com

Sulfur-Containing Residues: Functional groups containing sulfur can act as catalyst poisons, deactivating the palladium catalyst. In such cases, using a higher catalyst loading or specific additives might be necessary to drive the reaction to completion.

Double Bonds: Olefins will be reduced to alkanes under standard hydrogenation conditions. Selective Cbz removal without reducing a double bond can be challenging and may require alternative deprotection methods not based on hydrogenation. However, in some specific cases, selective hydrogenolysis has been reported. nih.gov

For this compound, the methoxy group itself does not typically interfere with catalytic hydrogenation. Therefore, standard conditions using Pd/C and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) are expected to be highly effective for deprotection, provided no other reducible functional groups are present in the wider molecular structure. total-synthesis.comhighfine.com

Integration into Peptide and Peptidomimetic Architectures

The unique structure of this compound makes it a valuable component in the design of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. Its incorporation can influence the resulting molecule's conformation, stability, and biological activity.

Stereoselective Incorporation into Phosphinic Pseudopeptide Analogues

Phosphinic pseudopeptides are a class of peptide mimics where an amide bond is replaced by a non-hydrolyzable phosphinate linkage (-P(O)(OH)-CH₂-). This modification often results in potent enzyme inhibitors because the tetrahedral phosphinate group can mimic the transition state of peptide hydrolysis catalyzed by metalloproteases. dokumen.pubnih.gov

The synthesis of these complex molecules frequently utilizes Cbz-protected amino acid derivatives. Research has demonstrated the synthesis of phosphinic pseudotripeptides starting from an enantiomerically pure Cbz-protected phenylalanine phosphinic analogue. nih.gov In a representative synthetic pathway, the Cbz-protected phosphinic acid analogue of an amino acid is activated and then coupled with another amino acid or peptide fragment. core.ac.uk

A general strategy involves a three-component condensation reaction followed by coupling, as outlined in the table below. core.ac.uk

Table 1: General Synthetic Scheme for Phosphinic Dipeptide Mimetics

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | One-pot synthesis of Cbz-protected phosphinic amino acid. | Aldehyde, Dichlorophenylphosphine, Benzyl carbamate, Acetic acid | Cbz-protected phosphinic amino acid (e.g., Analogue of this compound) |

| 2 | Deprotection of the Cbz group. | HBr in Acetic Acid | Free phosphinic amino acid |

| 3 | Coupling with an N-protected amino acid. | N-protected amino acid, Ethyl chloroformate, Triethylamine | Phosphinic dipeptide mimetic |

This table outlines a generalized pathway. Specific reagents and conditions may vary.

The chirality of the starting material, such as this compound, is crucial for ensuring the stereoselective formation of the final phosphinic pseudopeptide, which is often critical for its biological activity as an enzyme inhibitor. nih.gov

Construction of Dipeptide and Oligopeptide Scaffolds

Beyond complex mimetics, this compound is a fundamental building block for constructing simpler dipeptide and oligopeptide scaffolds. These scaffolds can serve as intermediates for more complex targets or as final products for biological screening. The formation of a dipeptide involves the coupling of this compound with another amino acid whose carboxyl group is typically protected as an ester (e.g., methyl or benzyl ester). Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDCI) or uronium salts (e.g., HBTU), are used to facilitate the formation of the amide bond. researchgate.net The resulting Cbz-protected dipeptide can either be deprotected at the N-terminus for further elongation into an oligopeptide or deprotected at the C-terminus to yield the free acid.

Stereocontrolled Incorporation in Natural Product Total Synthesis Initiatives

The inherent chirality and defined chemical structure of this compound make it a valuable asset in the total synthesis of complex natural products, where precise control of stereochemistry is paramount.

Precursor Role in Challenging Ring Systems

Non-proteinogenic amino acids are often found in natural products, including cyclic peptides and alkaloids. The total synthesis of such molecules requires efficient methods for creating these unique residues. While direct examples involving this compound are specific to niche syntheses, the strategies employed for related compounds are illustrative. For instance, the synthesis of the natural product Cyclomarin A, a cyclic heptapeptide, required the preparation of a (2S,3R)-β-methoxy phenylalanine derivative as a key building block. This highlights the importance of methoxylated phenylalanine analogues in constructing complex macrocyclic systems. The synthesis often involves multiple steps to create the desired amino acid before its incorporation into the peptide chain, which is then cyclized.

Strategic Use in Chiral Pool Synthesis for Complex Targets

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds, such as amino acids, as starting materials. This approach leverages the built-in stereocenters of the starting material to control the stereochemistry of the final complex target molecule, avoiding the need for asymmetric reactions or chiral resolutions later in the synthesis.

This compound is an ideal candidate for this strategy. Its D-configuration provides a defined stereocenter from the outset. A powerful example of this strategy using a related compound involves the use of N-Cbz-L-tyrosine. Researchers have shown that this chiral building block can be subjected to an oxidative dearomatization reaction, followed by an intramolecular conjugate addition. This sequence transforms the simple amino acid derivative into a complex bicyclic system with multiple stereocenters, where the stereochemical outcome is dictated by the chirality of the starting amino acid. This demonstrates how a Cbz-protected aromatic amino acid can serve as a chiral template to induce the formation of new stereocenters in a predictable manner, a principle directly applicable to this compound for the synthesis of other complex targets.

Role in the Generation of Advanced Aromatic and Heterocyclic Systems

The unique structural features of this compound facilitate its use in the synthesis of diverse and complex aromatic and heterocyclic compounds. The carbobenzyloxy (Cbz) protecting group offers stability during various reaction conditions and can be selectively removed, while the methoxy group on the phenyl ring can direct further chemical transformations. masterorganicchemistry.com

Synthesis of Aza-Amino Acid Precursors and Related Compounds

Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are of significant interest in medicinal chemistry as they can induce specific secondary structures in peptides and enhance metabolic stability. nih.govkirj.ee this compound can be envisioned as a precursor for the synthesis of aza-amino acid analogues. The synthesis of aza-amino acid precursors often involves the alkylation of protected hydrazines. researchgate.net For instance, a general approach involves the reaction of a protected hydrazine (B178648) with an appropriate electrophile to introduce the desired side chain. researchgate.net

While direct conversion of this compound to an aza-amino acid precursor is not explicitly detailed in the provided context, the principles of aza-peptide synthesis suggest its potential utility. nih.govresearchgate.net The synthesis of azapeptides has been significantly advanced by methods that allow for the construction of diverse side chains, and the underlying chemistry often relies on the availability of suitable chiral building blocks. nih.govnih.gov The synthesis of aza-peptides can be challenging due to the different chemical properties of the aza-amino acid linkage compared to a standard peptide bond. kirj.ee

| Precursor Type | Synthetic Strategy | Key Features |

| Aza-amino acid precursors | Hydrazine alkylation | Avoids the use of hydrogen gas and expensive hydrogenation catalysts. researchgate.net |

| Aza-DKP analogues | Cyclization of precursors | Can be used to create analogues of biologically active molecules like tadalafil. rsc.org |

| 2:1-[α/aza]-oligomer precursors | Mitsunobu and protecting group exchange | Leads to β-turn-like folded structures. researchgate.net |

Methodologies for Constructing Novel Benzene (B151609) Derivatives with Control over Chirality

The synthesis of highly substituted benzene derivatives with precise control over stereochemistry is a significant challenge in organic synthesis. Chiral amino acids and their derivatives are valuable starting materials for achieving this control. nih.govnih.gov this compound, with its inherent chirality, is a prime candidate for such transformations.

Methodologies like Friedel-Crafts acylation using α-amino acid derivatives as acyl donors provide a direct route to aryl keto α-amino acids while retaining the enantiomeric configuration. nih.gov Although not explicitly demonstrated for this compound, this strategy highlights the potential to utilize its chiral backbone to introduce new functionalities onto the aromatic ring with stereocontrol.

Furthermore, transition metal-catalyzed cross-coupling reactions are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds on aromatic rings. researchgate.net The methoxy substituent on the phenyl ring of this compound can influence the regioselectivity of such reactions, allowing for the directed synthesis of specific isomers. The development of Ni/Ir photoredox catalysis has enabled the direct cross-coupling of chiral amino acid chlorides with unactivated C(sp3)–H hydrocarbons, offering a modular approach to chiral α-amino ketones while preserving the original stereochemistry. nih.gov This highlights the potential for derivatizing the carboxylic acid moiety of this compound to an acid chloride and subsequently coupling it with various hydrocarbon partners.

| Method | Description | Key Advantage |

| Friedel-Crafts Acylation | Uses α-amino acid derivatives as acyl donors to construct aryl keto α-amino acids. nih.gov | Convenient strategy that retains the enantiomeric configuration. nih.gov |

| Ni/Ir Photoredox Catalysis | Cross-coupling of chiral amino acid chlorides with unactivated C(sp3)–H hydrocarbons. nih.gov | Modular access to a wide variety of chiral amino ketones with retention of stereochemistry. nih.gov |

| Asymmetric Synthesis with Ni(II) Complexes | Utilizes Ni(II) complexes of Schiff bases derived from glycine and chiral ligands. mdpi.com | Enables the synthesis of various structural types of amino acids. mdpi.com |

Advanced Intermediacy in Pharmaceutical Precursor Synthesis

The structural motifs present in this compound are found in various biologically active molecules and pharmaceutical agents. Its role as an advanced intermediate lies in its ability to be elaborated into more complex structures that form the core of these therapeutic compounds.

For example, fluorinated phenylalanines have significant applications in the pharmaceutical industry as enzyme inhibitors and therapeutic agents. beilstein-journals.org While the direct conversion of this compound to a fluorinated analogue is not described, synthetic routes to fluorinated phenylalanines often start from protected amino acid precursors. beilstein-journals.org The chiral backbone of this compound could be invaluable in the stereoselective synthesis of such analogues.

Amino acids are also frequently used to create prodrugs to improve the pharmacokinetic properties of parent drugs. nih.gov The esterification of a drug with an amino acid can enhance its absorption and delivery. The structure of this compound makes it a potential candidate for such applications, where the amino acid moiety could be cleaved in vivo to release the active pharmaceutical ingredient.

The synthesis of complex natural products and their analogues often relies on the use of chiral building blocks derived from amino acids. For instance, in the total synthesis of certain natural products, L-phenylalanine methyl ester has been used as a key precursor. rsc.org This underscores the importance of chiral phenylalanine derivatives like this compound in providing the necessary stereochemical information for the construction of intricate molecular targets.

| Application | Relevance of this compound |

| Fluorinated Phenylalanine Synthesis | Serves as a potential chiral precursor for stereoselective synthesis. beilstein-journals.org |

| Prodrug Development | Can be used to improve the pharmacokinetic properties of drugs. nih.gov |

| Natural Product Synthesis | Provides the chiral backbone for the construction of complex molecules. rsc.org |

C-Terminal Modifications: Esterification, Amidation, and Conjugation Techniques

The carboxylic acid terminus of this compound is a primary site for modification, enabling the formation of esters, amides, and conjugates, which are fundamental transformations in peptide synthesis and medicinal chemistry.

Esterification: The conversion of the C-terminal carboxylic acid to an ester is a common strategy to protect this functional group during subsequent synthetic steps or to modify the compound's solubility and pharmacokinetic properties. Standard coupling reagents are effective for this transformation. For instance, enzymatic hydrolysis using enzymes like subtilisin has been used to selectively yield D-amino acid esters from racemic N-benzyloxycarbonyl amino acid esters. beilstein-journals.org

Amidation: The formation of an amide bond at the C-terminus is the basis of peptide synthesis. This reaction involves the activation of the carboxylic acid followed by reaction with an amine. A variety of coupling reagents can be employed to facilitate this process, with the choice often depending on the specific substrates and desired reaction conditions. uniurb.it Catalytic methods for direct amidation from carboxylic acids and amines are also well-established. diva-portal.orgacs.org For example, the condensation of Cbz-protected amino acids with amines in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) is a widely used method. nih.govmdpi.com More advanced and efficient coupling systems, such as 1-Hydroxybenzotriazole (HOBt) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are also frequently utilized to achieve high yields and minimize side reactions. rsc.org

Conjugation Techniques: The C-terminus can be conjugated to various molecules, including other peptides, bioactive compounds, or carrier molecules, to create novel hybrid structures. nih.govmdpi.com This is typically achieved by activating the carboxyl group and then reacting it with a nucleophilic moiety on the target molecule. For example, Cbz-protected amino acids have been successfully conjugated to 8-quinolinamines using DCC as the coupling agent, followed by the removal of the Cbz group via hydrogenation. nih.govmdpi.com This approach allows for the creation of peptidomimetics and other complex molecular hybrids with potentially enhanced biological activities. nih.govmdpi.com

Table 1: Common Coupling Reagents for C-Terminal Modifications

| Reagent/System | Application | Key Features |

|---|---|---|

| DCC/DMAP | Esterification, Amidation | Effective and widely used, though the dicyclohexylurea (DCU) byproduct can complicate purification. mdpi.com |

| EDCI/HOBt | Amidation, Conjugation | Forms a water-soluble urea (B33335) byproduct, simplifying workup. Minimizes racemization. rsc.org |

| Acyl Halides | Esterification, Amidation | Highly reactive, but their use can be limited in complex molecules due to potential side reactions. uniurb.itmasterorganicchemistry.com |

| Enzymatic Catalysis | Esterification, Amidation | Offers high stereoselectivity under mild conditions. diva-portal.org |

Side-Chain Functionalization and Diversification Methodologies

The phenyl ring of the 2-methoxy-D-phenylalanine side chain offers opportunities for further functionalization, allowing for the introduction of diverse chemical groups to modulate the molecule's properties. The existing chirality of the amino acid is a key advantage in these synthetic routes. acs.org

Metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. acs.orgrsc.org Palladium-catalyzed reactions, such as Suzuki or Stille couplings, can be used to introduce new aryl or other substituents onto the aromatic ring, provided a suitable handle like a halide or triflate is present. rsc.org C–H activation is an increasingly important strategy for the direct functionalization of aromatic side-chains in amino acids and peptides, avoiding the need for pre-functionalized starting materials. acs.org For example, rhodium-catalyzed C-H arylation has been successfully applied to protected tyrosine derivatives, a process that could be adapted for phenylalanine analogues. acs.org

Furthermore, methods for the photocatalytic modification of amino acids under mild conditions are emerging. cam.ac.uk These techniques can facilitate radical-based reactions to introduce new functional groups onto the side chain, offering a complementary approach to traditional metal-catalyzed methods. cam.ac.uk The diversification of the methoxy group itself, for instance through selective demethylation followed by re-alkylation with different groups, represents another potential, albeit more challenging, route for creating structural diversity. Selective cleavage of methoxy groups adjacent to other functionalities has been achieved using radical hydrogen abstraction reactions. researchgate.net

Orthogonal Protecting Group Strategies for Multi-Step Sequential Syntheses

In the synthesis of complex molecules like peptides, orthogonal protecting groups are essential. peptide.comnih.gov These are groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain intact. The benzyloxycarbonyl (Cbz) group is a key component of such strategies, particularly in combination with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. masterorganicchemistry.comacs.org

The Cbz group is a carbamate that is characteristically stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. masterorganicchemistry.comorganic-chemistry.org Its primary method of removal is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). masterorganicchemistry.comnih.gov This process is typically clean and occurs under neutral pH, which preserves many other functional groups. masterorganicchemistry.com

The orthogonality of Cbz, Boc, and Fmoc is fundamental to modern synthetic chemistry:

Cbz Group Removal: Catalytic hydrogenation (H₂/Pd-C). masterorganicchemistry.comacs.org

Boc Group Removal: Strong acid (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.comorganic-chemistry.org

Fmoc Group Removal: Base (e.g., 20% piperidine (B6355638) in DMF). masterorganicchemistry.com

This differential stability allows chemists to precisely control the sequence of reactions. For example, a dipeptide could be constructed with a Cbz-protected N-terminus and a Boc-protected side chain on one of the amino acids. The Boc group can be selectively removed with acid to allow for side-chain modification, while the Cbz group remains to protect the N-terminus. acs.org Subsequently, the Cbz group can be removed by hydrogenation to elongate the peptide chain.

Alternative, non-hydrogenolytic methods for Cbz cleavage exist, such as using strong acids like HBr in acetic acid, but these are harsher and less orthogonal with acid-labile groups. peptide.com Milder, nucleophilic cleavage methods have also been developed, for instance, using 2-mercaptoethanol. organic-chemistry.org

The stability of the Cbz group to a wide range of reaction conditions makes it a robust and versatile protecting group. It is generally compatible with:

Basic conditions: It is stable to amine bases like piperidine, which is used for Fmoc deprotection. masterorganicchemistry.com

Nucleophiles: It is stable towards most nucleophiles used in synthesis. organic-chemistry.org

Peptide Coupling Reagents: It is fully compatible with standard reagents like DCC, EDCI, and HOBt. mdpi.comrsc.org

Many Oxidizing and Reducing Agents: While susceptible to catalytic hydrogenation, it is resistant to many other types of reduction and oxidation.

This broad compatibility allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the Cbz-protected amine. This is particularly valuable in fragment condensation strategies in peptide synthesis, where protected peptide segments are coupled together. peptide.com The Cbz group's stability allows for the synthesis and purification of these fragments before the final deprotection and coupling steps. peptide.com

Table 2: Orthogonal Deprotection Schemes

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | H₂/Pd-C (Catalytic Hydrogenolysis) masterorganicchemistry.comnih.gov | Boc, Fmoc |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) masterorganicchemistry.comorganic-chemistry.org | Cbz, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com | Cbz, Boc |

Advanced Spectroscopic and Analytical Methodologies in Synthetic Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of molecules with electromagnetic radiation, these methods yield detailed information about the atomic arrangement, bonding, and functional groups present in synthetic intermediates and the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), allowing for the confirmation of the covalent framework and conformational preferences of Cbz-2-Methoxy-D-Phenylalanine.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals confirm the presence of the benzyloxycarbonyl (Cbz) protecting group, the methoxy (B1213986) substituent, the aromatic rings, and the amino acid backbone. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. nih.gov Key resonances for this compound include the carbonyl carbons of the carbamate (B1207046) and the carboxylic acid, the carbons of the aromatic rings, the methoxy carbon, and the aliphatic carbons of the phenylalanine core. mdpi.comillinois.edu The chemical shifts are sensitive to the electronic environment, confirming the presence and location of all functional groups. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are typical, predicted ranges. Actual values may vary based on solvent and experimental conditions.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH | 10.0 - 13.0 | 170 - 175 |

| Carbamate Carbonyl | -NH(C=O)O- | - | 155 - 157 |

| Phenylalanine Aromatic | Ar-H | 7.2 - 7.4 | 125 - 138 |

| Cbz Aromatic | Ar-H | 7.2 - 7.4 | 127 - 137 |

| Methoxy Protons | -OCH₃ | ~3.8 | ~55 |

| Cbz Methylene | -O-CH₂-Ph | ~5.1 | ~67 |

| Alpha-Carbon | α-CH | ~4.5 | ~56 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula of the compound. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers corroborative structural evidence. researchgate.net Common fragmentation pathways for Cbz-protected amino acids involve the loss of the Cbz group or parts of it, such as the benzyl (B1604629) group or carbon dioxide, as well as cleavages along the amino acid backbone. nih.govresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value (m/z) |

|---|---|---|

| Molecular Formula | C₁₈H₁₉NO₅ | 329.1263 |

| [M+H]⁺ | Protonated Molecule | ~330.13 |

| [M+Na]⁺ | Sodium Adduct | ~352.11 |

| Key Fragment | Loss of Benzyl Group (C₇H₇) | ~238.08 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a synthetic product. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.netyildiz.edu.tr

Key absorptions include a broad O-H stretch from the carboxylic acid, an N-H stretch from the carbamate, sharp C-H stretches from the aromatic rings, and strong C=O stretching vibrations from both the carboxylic acid and the carbamate functional groups. rsc.orgresearchgate.net The presence of the ether linkage is also confirmed by a characteristic C-O stretching band. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Carbamate | N-H Stretch | 3200 - 3400 |

| Carbamate | C=O Stretch | 1680 - 1700 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Bending | 1450 - 1600 |

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a chiral molecule like this compound, this technique can unambiguously establish its absolute configuration (D-configuration in this case). researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles. nih.govrsc.org This information provides conclusive proof of the molecular structure and its stereochemistry, which is often challenging to determine by other methods.

Chromatographic Methods for Enantiomeric Purity and Diastereomeric Ratio Assessment

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthetic compounds. For chiral molecules, specialized chromatographic methods are required to determine the enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity of chiral compounds like this compound. semanticscholar.orgresearchgate.net The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com

Method development involves selecting an appropriate CSP (e.g., polysaccharide-based or macrocyclic glycopeptide-based) and optimizing the mobile phase composition (a mixture of solvents like hexane (B92381) and isopropanol) to achieve baseline resolution of the enantiomeric peaks. sigmaaldrich.comnih.gov The ratio of the peak areas, as measured by a UV detector, is used to calculate the enantiomeric excess (e.e.), providing a quantitative measure of the enantiomeric purity of the synthetic product. nih.govresearcher.life

Table 4: Typical Parameters for Chiral HPLC Method Development

| Parameter | Description | Typical Conditions |

|---|---|---|

| Column | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Daicel Chiralcel OD-H) |

| Mobile Phase | Solvent Mixture | n-Hexane/Isopropanol (e.g., 95:5 v/v) |

| Flow Rate | Rate of mobile phase delivery | 0.5 - 1.0 mL/min |

| Detection | Method of peak visualization | UV Absorbance (e.g., at 254 nm) |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, amino acids and their protected derivatives, such as this compound, are generally non-volatile due to their polar nature and the presence of carboxylic acid and amine functional groups. thermofisher.comnih.gov Direct analysis by GC is therefore challenging, as these molecules tend to decompose at the high temperatures required for vaporization. thermofisher.com

To overcome this limitation, a crucial sample preparation step known as derivatization is employed. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. thermofisher.com For this compound, the primary target for derivatization is the polar carboxylic acid group, as the amino group is already protected by the benzyloxycarbonyl (Cbz) group.

A common derivatization strategy is esterification, for instance, converting the carboxylic acid to its methyl or ethyl ester. Another prevalent method is silylation, which replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com These modifications significantly reduce the polarity and increase the volatility of the molecule, allowing for successful elution and separation on a GC column.

Once derivatized, the resulting volatile compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS). This provides not only retention time data for quantification but also mass spectra that help confirm the identity of the derivative. researchgate.net The choice of GC column, temperature program, and detector is critical for achieving optimal separation and sensitivity.

Below is an interactive data table summarizing typical GC parameters for the analysis of a derivatized this compound, such as its methyl ester derivative.

Table 1. Illustrative GC-MS Parameters for Volatile Derivative Analysis.

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Reagent | Diazomethane or HCl in Methanol (B129727) | Converts the carboxylic acid to its volatile methyl ester derivative. |

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5) | A versatile, nonpolar column suitable for a wide range of derivatized amino acids. thermofisher.com |

| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. nih.gov |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. nih.gov |

| Oven Program | Initial 100°C, ramp to 300°C | A temperature gradient allows for the separation of the analyte from any remaining starting materials or byproducts. |

| Detector | Mass Spectrometer (MS) | Provides structural confirmation and allows for sensitive quantification using selected ion monitoring (SIM). researchgate.net |

In Situ Reaction Monitoring Techniques in Mechanistic and Kinetic Studies

Understanding the mechanism and kinetics of a chemical reaction is fundamental to its optimization and scale-up. In situ reaction monitoring, which involves analyzing the reaction mixture in real-time without sample extraction, provides invaluable insights into reaction progress, intermediate formation, and the influence of various parameters. digitellinc.coms4science.at For syntheses involving this compound, particularly in peptide coupling reactions, these techniques are essential for ensuring high yields and purity. semanticscholar.org

Peptide synthesis is a stepwise process where incomplete reactions or side reactions can compromise the final product's quality. rsc.org Real-time monitoring allows chemists to determine the precise endpoint of a reaction, such as a coupling step, ensuring that the reaction proceeds to completion before the next reagent is added. semanticscholar.orgnih.gov This minimizes the formation of deletion sequences or other impurities.

Several spectroscopic techniques can be adapted for in situ monitoring. For example, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the disappearance of reactant signals and the appearance of product signals, offering quantitative data on reaction conversion over time. acs.org Other methods include Fourier-transform infrared spectroscopy (FTIR), which can monitor changes in specific functional groups, and refractive index (RI) measurements, which can track changes in the composition of the reaction solution. s4science.at These methods provide a continuous stream of data that can be used to model reaction kinetics and elucidate reaction mechanisms. mdpi.com

The application of these techniques can reveal dependencies on factors like temperature, concentration, and catalyst loading, leading to a more robust and efficient synthetic process.

The following interactive table outlines various in situ techniques and their application in studying a hypothetical peptide coupling reaction involving this compound.

Table 2. Application of In Situ Monitoring Techniques for Kinetic and Mechanistic Studies.

| Technique | Parameter Measured | Information Gained |

|---|---|---|

| NMR Spectroscopy | Changes in chemical shifts and signal integration of specific protons. acs.org | Provides quantitative conversion data, identifies intermediates, and elucidates structural changes in real-time. |

| FTIR Spectroscopy | Vibrational frequency changes (e.g., disappearance of carboxylic acid O-H stretch, appearance of amide C=O stretch). | Tracks the consumption of functional groups and the formation of the new peptide bond. |

| Refractive Index (RI) | Change in the refractive index of the reaction solution. s4science.at | Monitors the overall change in solution composition as reactants are converted to products, useful for determining reaction endpoints in solid-phase synthesis. digitellinc.coms4science.at |

| Conductivity Measurement | Changes in the electrical conductivity of the reaction medium. nih.gov | Useful for monitoring reactions involving ionic species, such as the consumption of charged reactants or the release of ionic byproducts during coupling. nih.gov |

Emerging Applications and Advanced Chemical Systems Featuring Cbz 2 Methoxy D Phenylalanine

Supramolecular Assembly and Soft Material Design from Cbz-Amino Acid Conjugates

The ability of molecules to spontaneously organize into ordered, non-covalently bonded structures—a process known as self-assembly—is a cornerstone of modern materials science. Cbz-protected amino acids, including Cbz-2-Methoxy-D-Phenylalanine, are particularly effective as low-molecular-weight gelators (LMWGs), forming extensive networks that can immobilize solvents to create soft materials like hydrogels.

The self-assembly of Cbz-amino acid conjugates is driven by a combination of non-covalent interactions. The process typically results in the formation of one-dimensional, high-aspect-ratio fibrillar structures that entangle to form a three-dimensional gel network. Key intermolecular forces at play include hydrogen bonding, π-π stacking, and hydrophobic interactions.

Hydrogen Bonding: The carbamate (B1207046) linkage of the Cbz group and the carboxylic acid moiety of the amino acid are primary sites for hydrogen bonding, creating a directional, chain-like assembly of molecules.

π-π Stacking: The aromatic rings of the benzyloxycarbonyl group and the phenylalanine side chain engage in π-π stacking interactions, which help to stabilize the growing fibrillar structure. The presence of the 2-methoxy group on the phenylalanine ring in this compound can modulate these stacking interactions through electronic and steric effects, influencing the morphology and stability of the resulting fibers.

These cooperative interactions lead to the formation of self-assembled fibrillar networks (SAFINs), which constitute the structural basis of the resulting soft material.

| Interaction Type | Participating Molecular Moieties | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Carbamate (N-H, C=O), Carboxylic Acid (O-H, C=O) | Provides directionality and strength, forming the primary backbone of the fibrillar structure. |

| π-π Stacking | Aromatic rings of the Cbz group and Phenylalanine side chain | Stabilizes the assembly by promoting ordered packing of the aromatic cores. |

| Hydrophobic Interactions | Benzyl (B1604629) and Phenyl groups | Drives the initial aggregation of molecules in aqueous media. |

A significant feature of hydrogels formed from Cbz-amino acids is their responsiveness to external stimuli, particularly pH. nih.govnih.gov This behavior is primarily governed by the ionization state of the terminal carboxylic acid group.

At low pH (acidic conditions), the carboxylic acid group is protonated (-COOH) and can act as a hydrogen bond donor, facilitating the self-assembly process and promoting gel formation. However, as the pH increases to neutral or alkaline levels, the carboxylic acid is deprotonated to form a carboxylate anion (-COO⁻). This introduces electrostatic repulsion between adjacent molecules, disrupting the delicate network of non-covalent interactions, particularly the hydrogen bonds that sustain the fibrillar structure. nih.gov This disruption leads to the breakdown of the gel network and a transition to a liquid (sol) state. This reversible gel-sol transition makes these materials highly suitable for applications where controlled assembly and disassembly are required. nih.gov

The pH at which this transition occurs can be tuned by modifying the amino acid structure. For this compound, the electronic properties of the methoxy-substituted phenyl ring can subtly influence the pKa of the carboxylic acid, allowing for fine-tuning of the pH response.

Advanced Prodrug Design Methodologies

Prodrugs are inactive or significantly less active precursors of a drug that are converted into the active form within the body through enzymatic or chemical transformation. This strategy is employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low bioavailability, lack of site specificity, or instability. The chemical structure of this compound offers several features that can be exploited in advanced prodrug design.

The core concept involves linking this compound to a pharmacologically active molecule. The resulting conjugate would remain inactive until it reaches a specific physiological environment or target tissue containing enzymes capable of cleaving the prodrug moiety, thereby releasing the active drug.

Potential cleavage points within a prodrug incorporating this compound include:

The Carbamate Linkage: While chemically stable, certain enzymes such as carboxylesterases or specific peptidases could potentially hydrolyze the carbamate bond of the Cbz group to release the free amine of the phenylalanine derivative.

The Amide Bond: If the carboxylic acid of this compound is coupled to an amine-containing drug, the resulting amide bond could be targeted by amidases or proteases that are overexpressed in diseased tissues (e.g., tumors).

The Methoxy (B1213986) Group: The methoxy group on the phenyl ring could be a substrate for cytochrome P450 enzymes (specifically O-demethylases), which could trigger a cascade reaction leading to the release of the active drug.

By designing the linker and the promoiety (the part of the prodrug cleaved off) to be substrates for specific enzymes, a high degree of target selectivity can be achieved, enhancing the therapeutic index of the parent drug while minimizing off-target effects. bohrium.com

Strategies for Targeting Specific Biochemical Pathways (excluding clinical outcomes)

The incorporation of non-natural amino acids like 2-methoxy-D-phenylalanine into peptide sequences is a key strategy for developing probes and modulators of biochemical pathways. The methoxy group at the ortho position of the phenyl ring can influence the conformation and binding properties of the resulting peptide, potentially leading to enhanced specificity for a target protein.

Table 1: Potential Influences of 2-Methoxy Substitution on Peptide-Target Interactions

| Feature | Potential Influence on Biochemical Pathway Targeting |

| Steric Hindrance | The methoxy group can introduce steric bulk, which may either enhance binding by promoting a favorable conformation or hinder binding by clashing with the target's binding pocket. This can be exploited to achieve selectivity for a specific enzyme or receptor isoform. |

| Electronic Effects | The electron-donating nature of the methoxy group can alter the electronic properties of the aromatic ring. This can affect cation-pi or pi-pi stacking interactions, which are often crucial for the recognition of ligands by biological macromolecules. |

| Conformational Rigidity | The presence of the ortho-methoxy group can restrict the rotational freedom of the phenyl side chain. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity for the target. |

| Metabolic Stability | The D-configuration of the amino acid provides resistance to degradation by proteases, which typically recognize L-amino acids. This increased stability is advantageous for developing probes that can persist in a biological system long enough to interact with their intended target. |

Development of Functionalized Congeners in Chemical Biology Research

Functionalized congeners are derivatives of a lead compound that are modified to serve as tools for chemical biology research. In the case of this compound, functionalization could involve the introduction of various reporter groups or reactive moieties. These congeners can be used to identify and study the biological targets of peptides containing this amino acid.

Table 2: Examples of Functionalized Congeners and Their Research Applications

| Functional Group | Research Application |

| Fluorescent Dye | A fluorescent tag can be attached to the this compound scaffold. When incorporated into a peptide, this allows for the visualization of the peptide's localization within a cell or tissue using fluorescence microscopy. It can also be used in fluorescence polarization assays to study peptide-protein binding interactions. |

| Biotin | Biotinylation of the amino acid enables the use of avidin-biotin affinity chromatography to pull down the binding partners of the peptide from a complex biological sample. This is a powerful method for target identification. |

| Photo-crosslinker | A photo-activatable crosslinking group can be introduced. Upon photo-irradiation, the congener will form a covalent bond with its binding partner, allowing for the permanent labeling and subsequent identification of the target protein. |

| Radioisotope | Radiolabeling the compound allows for its use in radioligand binding assays to determine the affinity and density of receptors in a given tissue. |

The synthesis of these congeners would typically involve standard solid-phase peptide synthesis methodologies, where the Cbz-protected and functionalized 2-methoxy-D-phenylalanine is incorporated at the desired position in the peptide chain. The development of such chemical biology tools is crucial for elucidating the mechanism of action of bioactive peptides and for validating their targets. While the literature does not currently provide specific examples of functionalized congeners of this compound, their design and application would follow these established principles of chemical biology.

Conclusion and Future Research Directions

Summary of Current Research Frontiers for Cbz-2-Methoxy-D-Phenylalanine

Current research directly focused on this compound is nascent, with a significant portion of the available information stemming from its inclusion in chemical supplier catalogs and compound databases. However, the existing body of literature on related N-Cbz protected amino acids and substituted phenylalanine derivatives provides a foundational understanding of its potential research trajectories.

Key research frontiers for analogous compounds, which can be extrapolated to this compound, include their utilization in peptide synthesis to introduce conformational constraints and novel functionalities. The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring is of particular interest, as it can influence the molecule's conformational preferences and electronic properties. Studies on other methoxy-substituted phenylalanines suggest that this modification can impact biological activity and binding affinity in peptide-based therapeutics. For instance, the position of a methoxy group on the aromatic ring of L-aspartyl-L-phenylalanine methyl ester has been shown to significantly affect its sweet taste. nih.gov

Furthermore, research into the synthesis of D-phenylalanine derivatives is an active area, driven by their importance as building blocks for various pharmaceuticals. nih.gov Methodologies for the stereoselective synthesis of such non-natural amino acids are continually being refined.

Identification of Unexplored Synthetic Methodologies and Reactivity Patterns

While the synthesis of this compound can be conceptually approached through established methods for amino acid protection and aromatic substitution, there remain unexplored synthetic strategies that could offer improved efficiency and stereocontrol.

Unexplored Synthetic Methodologies:

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral precursors, such as (Z)-a-(acetylamino)-2-methoxycinnamic acid derivatives, presents a promising route for the enantioselective synthesis of 2-Methoxy-D-Phenylalanine, which can then be N-protected.

Enzymatic and Chemoenzymatic Methods: The use of enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), in cascade reactions could be explored for the synthesis of substituted D-phenylalanines. nih.gov While PALs typically favor the L-enantiomer, protein engineering could potentially yield variants with altered stereoselectivity.

C-H Functionalization: Direct C-H functionalization of the aromatic ring of a suitable D-phenylalanine precursor offers a modern and atom-economical approach to introduce the methoxy group at the ortho position.

Unexplored Reactivity Patterns:

The reactivity of the N-Cbz protecting group is well-documented, being stable under many conditions but readily cleaved by hydrogenolysis. total-synthesis.com However, the interplay between the ortho-methoxy group and the reactivity of the rest of the molecule is an area ripe for investigation. For instance, the methoxy group could influence the reactivity of the carboxylic acid moiety in coupling reactions or direct further electrophilic aromatic substitution reactions. The electronic effects of the methoxy group could also modulate the reactivity of the benzylic position.

Potential for Novel Applications in Advanced Chemical Synthesis and Materials Science

The unique structural features of this compound suggest its potential for a range of novel applications in both advanced chemical synthesis and materials science.

Advanced Chemical Synthesis:

Peptide Synthesis: As a non-natural amino acid, its incorporation into peptides can lead to peptidomimetics with enhanced stability against enzymatic degradation and unique conformational properties. researchgate.net The ortho-methoxy group can act as a conformational constraint and a potential site for further functionalization.

Chiral Ligands: The D-configuration and the presence of multiple functional groups make it an attractive scaffold for the synthesis of novel chiral ligands for asymmetric catalysis.

Pharmaceutical Intermediates: D-phenylalanine derivatives are key components in several active pharmaceutical ingredients. nbinno.com this compound could serve as a valuable intermediate in the synthesis of new drug candidates.

Materials Science:

Self-Assembling Peptides: Peptides containing this amino acid could be designed to self-assemble into well-defined nanostructures, such as nanotubes or hydrogels, with potential applications in drug delivery and tissue engineering.

Functional Polymers: Incorporation of this compound into polymer backbones could impart specific properties, such as chirality and the ability to participate in specific intermolecular interactions.

Liquid Crystals: The rigid aromatic core and chiral center suggest that derivatives of this compound could exhibit liquid crystalline properties.

Future Directions in Computational and Mechanistic Understanding

Computational and mechanistic studies will be crucial in unlocking the full potential of this compound.

Future Computational Directions:

Conformational Analysis: Detailed computational studies, using methods like Density Functional Theory (DFT), can predict the preferred conformations of the molecule and peptides containing it. nih.gov This information is vital for understanding its biological activity and its behavior in self-assembling systems.

Reactivity Prediction: Quantum chemical calculations can provide insights into the reactivity of different sites within the molecule, guiding the design of synthetic routes and predicting the outcomes of reactions. researchgate.net

Docking Studies: Molecular docking simulations can be employed to predict the binding of peptides containing this compound to biological targets, such as enzymes and receptors, aiding in the design of new therapeutic agents.

Future Mechanistic Directions:

Kinetic Studies: Experimental kinetic studies of reactions involving this compound, such as peptide coupling reactions, can elucidate the influence of the ortho-methoxy group on reaction rates and mechanisms.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as 2D NMR and circular dichroism, can be used to study the conformation and dynamics of this amino acid and its derivatives in solution.